
N-beta-D-glucopyranosyl indole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-beta-D-glucopyranosyl indole-3-acetic acid is a natural product found in Ribes rubrum with data available.
Applications De Recherche Scientifique
Isolation and Synthetic Studies
- Isolation from Ginkgo Biloba: Rare N-β-D-glucopyranosyl-1H-indole-3-acetic acid conjugates were isolated from Ginkgo biloba. Their structures were elucidated, and synthetic routes were disclosed. These compounds showed anti-inflammatory activities by decreasing interleukin-6, nitric oxide synthase, and cyclooxygenase-2 at the mRNA level in cells (Cheng et al., 2020).
Metabolic Pathways in Plants
- Metabolism in Rice: N-beta-D-glucopyranosyl indole-3-acetic acid (IAA-N-Glc) was found in rice, with a quantitative analysis showing its total amount equal to that of indole-3-acetic acid (IAA). Major parts of IAA-N-Glc were present as bound forms with aspartate and glutamate, especially accumulating in the root (Kai, Wakasa, & Miyagawa, 2007).
Developmental Regulation in Plants
- Regulation in Scots Pine Seedlings: In Scots pine, developmental regulation of indole-3-acetic acid (IAA) homeostasis was observed. Glucopyranosyl-1-N-indole-3-acetic acid was one of the metabolites formed during seed germination and early seedling growth, contributing to the homeostatic regulation of the IAA pool (Ljung, Ostin, Lioussanne, & Sandberg, 2001).
Biochemical Analysis
- Quantitative Analysis in Arabidopsis: 1-O-(2-oxoindol-3-ylacetyl)-beta-d-glucopyranose, a metabolite of indole-3-acetic acid (IAA), was identified in Arabidopsis. This suggests that conversion into this compound represents a main metabolic process regarding IAA in Arabidopsis (Kai, Horita, Wakasa, & Miyagawa, 2007).
Application in Pharmacology
- Photodynamic Cancer Therapy Enhancement: Indole-3-acetic acid has been found to enhance the killing of mammalian cells during photodynamic therapy with phenothiazinium dyes. The photosensitized oxidation of indole acetic acid forms a radical, leading to reactive cytotoxins, effective even in low oxygen environments typical in tumors (Folkes & Wardman, 2003).
Propriétés
Formule moléculaire |
C16H19NO7 |
|---|---|
Poids moléculaire |
337.32 g/mol |
Nom IUPAC |
2-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H19NO7/c18-7-11-13(21)14(22)15(23)16(24-11)17-6-8(5-12(19)20)9-3-1-2-4-10(9)17/h1-4,6,11,13-16,18,21-23H,5,7H2,(H,19,20)/t11-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
MVSQEPAOMLRIRW-YMILTQATSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
Synonymes |
N-beta-D-glucopyranosyl indole-3-acetic acid N-beta-Glc-IA cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1258791.png)
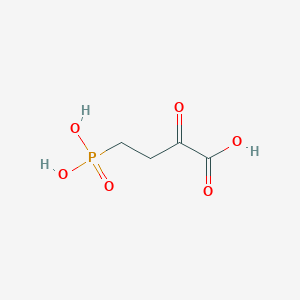
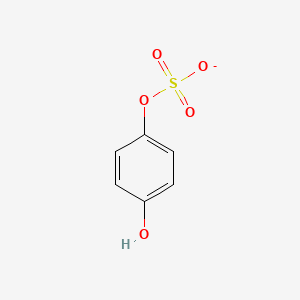

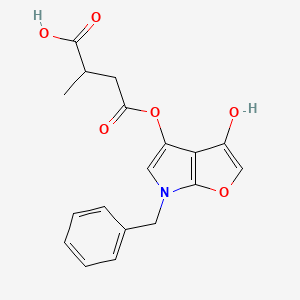
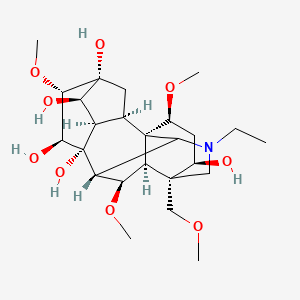


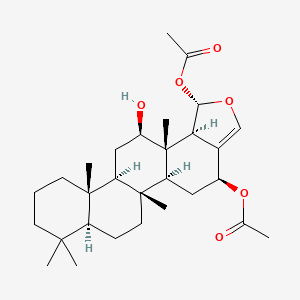
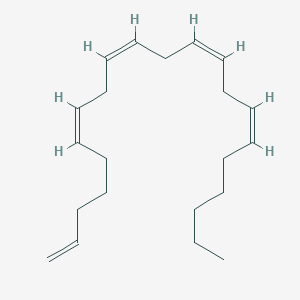
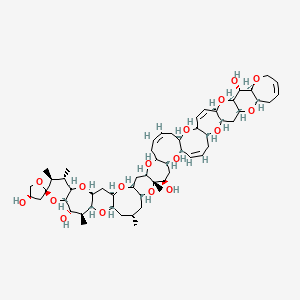
![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)
